![molecular formula C25H29N5O3S B2933532 N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea CAS No. 1358495-26-7](/img/structure/B2933532.png)
N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Association Studies and Chemical Interactions
Research on similar urea derivatives has explored their association with other chemical entities, particularly focusing on hydrogen bonding interactions and complex formation. For instance, the study of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been conducted to understand the substituent effect on complexation. This research utilized 1H NMR spectroscopic titrations and quantum chemical calculations, highlighting the role of intramolecular hydrogen bonding in urea derivatives for complex formation. The study also employed single-crystal X-ray diffraction to confirm the structure of these ureas in the crystalline state, providing insights into the self-association of ureas (B. Ośmiałowski et al., 2013).
Synthesis of Piperidine Derivatives
Another area of research involves the synthesis of piperidine derivatives from tetrahydropyridine rings, utilizing N'-aryl urea derivatives. This process involves metalation leading to migration of the N'-aryl substituent, showcasing a method to produce various polysubstituted piperidine derivatives. Such research underscores the versatility of urea derivatives in synthesizing complex heterocyclic structures (Michael B. Tait et al., 2015).
Antimicrobial and Anticancer Activities
Further studies have been conducted on novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, demonstrating the synthesis of new heterocycles with potential antimicrobial properties. This research is indicative of the broader applications of urea derivatives in developing compounds with significant biological activities (R. Zaki et al., 2021).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety from urea derivatives highlight their potential as antibacterial agents. This exemplifies the utility of urea-based compounds in the creation of pharmacologically relevant molecules (M. E. Azab et al., 2013).
Novel Synthesis Methods
Research also extends to the development of novel synthesis methods for heterocyclic compounds, utilizing urea derivatives for the creation of densely functionalized 2-amino-3-cyano-4H-pyrans and related structures. This demonstrates the role of urea as an organo-catalyst in eco-friendly multicomponent reactions, contributing to the sustainable synthesis of pharmacologically interesting compounds (G. Brahmachari & B. Banerjee, 2014).
Propriétés
IUPAC Name |
11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-17(2)15-28-23(32)22-20(10-13-34-22)30-24(28)26-29(25(30)33)16-21(31)27-11-8-19(9-12-27)14-18-6-4-3-5-7-18/h3-7,10,13,17,19H,8-9,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVQLCEWVUBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

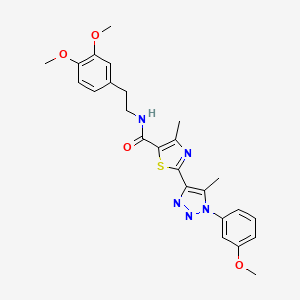
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)
![N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2933452.png)
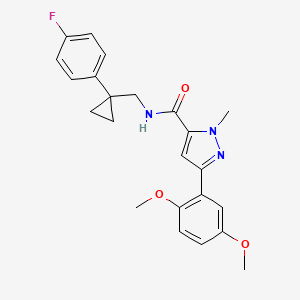
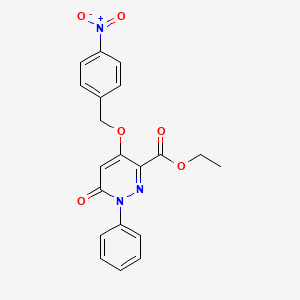
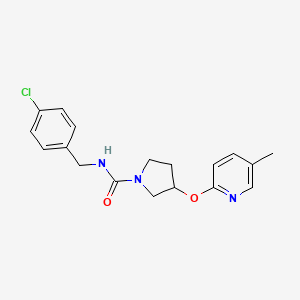
![N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2933460.png)
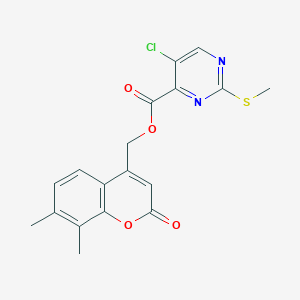
![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)
![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)